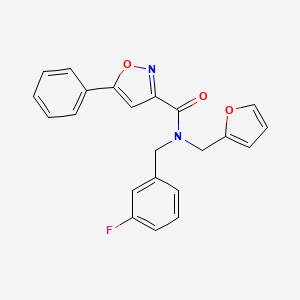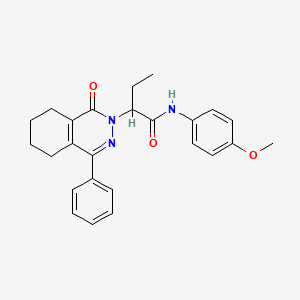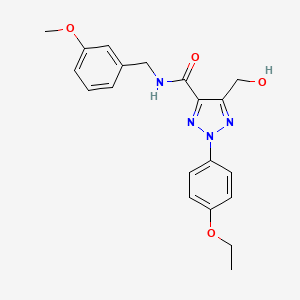
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Ethoxyphenyl and Methoxyphenyl Groups: The ethoxyphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formaldehyde-based reaction under basic conditions.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: 2-(4-Ethoxyphenyl)-5-(carboxylic acid)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide.
Reduction: 2-(4-Ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(hydroxymethyl)-N-[(3-ethoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide
- 2-(4-Ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-hydroxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(4-Ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the hydroxymethyl and carboxamide functionalities, provides a unique combination of properties that can be exploited in various applications.
特性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-3-28-16-9-7-15(8-10-16)24-22-18(13-25)19(23-24)20(26)21-12-14-5-4-6-17(11-14)27-2/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChIキー |
ZJOZBIBTPSQSIN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B11371624.png)
![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371632.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11371644.png)
![1-(4-ethoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371645.png)
![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11371653.png)
![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B11371661.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B11371667.png)
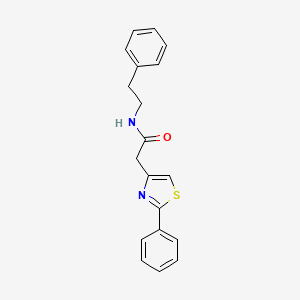
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11371677.png)
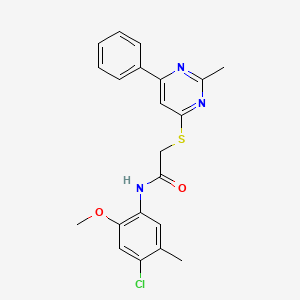
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371691.png)
![N-(3-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371696.png)
